![molecular formula C7H11N3O2 B1491385 2-amino-4-(1H-pyrazol-1-yl)butanoic acid CAS No. 1249084-32-9](/img/structure/B1491385.png)
2-amino-4-(1H-pyrazol-1-yl)butanoic acid
Overview
Description
“2-amino-4-(1H-pyrazol-1-yl)butanoic acid” is a chemical compound used in scientific research . It is also known as “4-PBA” and is a synthetic compound. The compound has a molecular weight of 242.1 .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The Inchi Code of “this compound” is1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound “this compound” is a powder at room temperature .Scientific Research Applications
Functional Modification of Hydrogels
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines, including 2-amino-4-(1H-pyrazol-1-yl)butanoic acid analogs, have shown improved thermal stability and promising biological activities. These modified polymers exhibit higher antibacterial and antifungal activities and are considered for medical applications due to their enhanced properties (Aly & El-Mohdy, 2015).
Synthesis and Biological Effects
The synthesis of 3‐Carboxyisoalkyloxy‐1H‐pyrazoles, including derivatives of this compound, has been explored, revealing their potential in producing esters and amides with biological effects such as protection against shock and ADP-induced thromboembolism, reduction of serum lipids, and improvement of blood flow (Dorn & Ozegowski, 1998).
Inhibition of Blood Platelet Aggregation
4-(1H-pyrazol-1-yl)-2-butylamine derivatives, synthesized from pyrazole and 3,5-dimethylpyrazole with methyl vinyl ketone leading to 4-(1H-pyrazol-1-yl)-2-butanones, have been found to inhibit platelet aggregation in vitro. This illustrates the compound's potential application in developing new therapeutic agents (Ferroni et al., 1989).
Idiopathic Pulmonary Fibrosis Treatment
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized, with one analog showing very high affinity for αvβ6 integrin. This compound, a nonpeptidic αvβ6 integrin inhibitor, was selected for clinical investigation as a potential treatment for idiopathic pulmonary fibrosis due to its high solubility and pharmacokinetic properties suitable for inhaled dosing (Procopiou et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s known that the presence of two nitrogen atoms in the pyrazole ring can reduce the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a broad range of biological activities .
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
2-amino-4-pyrazol-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)2-5-10-4-1-3-9-10/h1,3-4,6H,2,5,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAMNEICFOVNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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